1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-
Description
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- is a bicyclic aromatic compound characterized by a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with two 1,1-dimethylethyl (tert-butyl) groups at positions 4 and 7 and a phenyl group at position 2. The tert-butyl groups introduce significant steric hindrance, which may enhance thermal stability and reduce reactivity compared to non-substituted benzodioxoles.
Properties
CAS No. |
51786-62-0 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4,7-ditert-butyl-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C21H26O2/c1-20(2,3)15-12-13-16(21(4,5)6)18-17(15)22-19(23-18)14-10-8-7-9-11-14/h7-13,19H,1-6H3 |
InChI Key |
PXSBQFKSGMTHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- (CAS No. 51786-62-0) is an organic compound characterized by its unique bicyclic structure comprising a benzodioxole core and two tert-butyl groups. This compound has garnered attention for its potential biological activities, including antioxidant and anticancer properties. The following sections will explore its biological activity through detailed research findings and case studies.
- Molecular Formula : C21H26O2
- Molecular Weight : 310.4 g/mol
The presence of the tert-butyl groups enhances the compound's hydrophobicity and stability, while the phenyl group contributes to its biological interactions.
Biological Activities
Research indicates that derivatives of 1,3-benzodioxole exhibit various biological activities:
Antioxidant Activity
1,3-Benzodioxole derivatives have been shown to possess significant antioxidant properties. For example, a study demonstrated that certain derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Anticancer Effects
Several studies have investigated the anticancer potential of benzodioxole derivatives. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival .
Insecticidal Activity
A notable study focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several arboviruses. The research highlighted that specific compounds exhibited effective larvicidal properties with LC50 values indicating significant potency compared to conventional insecticides .
Case Studies
The biological activities of 1,3-benzodioxole derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrophobic nature of these compounds allows them to bind effectively with target proteins, leading to conformational changes that influence enzyme activity and metabolic pathways .
Comparative Analysis with Related Compounds
The following table compares the structural features and biological activities of selected benzodioxole derivatives:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole | Similar dioxole core; different substitution pattern | Distinct biological activity profiles observed |
| 4-Methyl-7-tert-butyl-1,3-benzodioxole | Methyl group instead of phenyl | Altered reactivity due to methyl group presence |
| 4-Ethyl-7-isopropyl-1,3-benzodioxole | Ethyl and isopropyl substitutions | Variability in hydrophobicity affecting interactions |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Physicochemical Properties
| Property | 1,3-Benzodioxole Derivative | 1,3-Bis(tert-butyl)benzene | Phenol, 2,4-bis(tert-butyl)- |
|---|---|---|---|
| Molecular Weight (g/mol) | ~354 (estimated) | 190.33 | 250.39 |
| Boiling Point (°C) | High (tert-butyl groups) | ~250 | ~300 |
| Solubility | Likely hydrophobic | Hydrophobic | Moderate in organic solvents |
| Key Functional Group | Dioxole ring | None | Hydroxyl |
Research Findings and Implications
- Flavor Chemistry : Tert-butyl-substituted aromatics like 1,3-bis(tert-butyl)benzene are linked to bitter and spicy flavors in olive oils . The target compound’s phenyl and tert-butyl groups may similarly influence flavor profiles, though its dioxole ring could modulate volatility.
- Antioxidant Potential: While phenolic tert-butyl derivatives (e.g., 2,4-bis(tert-butyl)phenol) exhibit radical scavenging, the target compound’s lack of hydroxyl groups likely limits this activity. However, its steric bulk may protect against degradation in polymer matrices .
- Synthetic Challenges : Introducing tert-butyl groups to benzodioxoles may require Friedel-Crafts alkylation or directed ortho-metalation, contrasting with simpler benzene derivatives .
Preparation Methods
The target compound features a 1,3-benzodioxole core substituted at positions 4 and 7 with tert-butyl (1,1-dimethylethyl) groups and at position 2 with a phenyl moiety. Its synthesis typically involves (1) construction of the benzodioxole ring and (2) sequential introduction of substituents via electrophilic aromatic substitution or transition metal-catalyzed coupling. Challenges include steric hindrance from the tert-butyl groups and regioselectivity in phenyl group placement.
Cyclization Strategies for Benzodioxole Core Formation
Acid-Catalyzed Cyclocondensation
Early routes utilized o-dihydroxybenzene derivatives condensed with dichloromethane or carbonyl sources under acidic conditions. For example, reacting 3,4-dihydroxybenzoic acid with tert-butyl chloride in sulfuric acid yields intermediates for tert-butyl substitution. However, this method suffers from low regiocontrol (<50% yield).
Spirocycloalkane Intermediate Synthesis
A patented approach (EP1535920A1) involves spirocycloalkane intermediates to circumvent purification challenges. Starting with 2,3-dihydroxybenzoic acid, lithium bis(trimethylsilyl)amide facilitates cyclization with tert-butyl epoxides at −10°C to 50°C, achieving 70–85% yield. This method avoids silica-gel chromatography, favoring crystallization for industrial scalability.
Substitution Reactions for Functionalization
Electrophilic Aromatic Substitution
tert-Butylation via Friedel-Crafts Alkylation
Introducing tert-butyl groups at positions 4 and 7 employs AlCl3-catalyzed Friedel-Crafts alkylation with tert-butyl chloride. Optimal conditions (0°C, dichloromethane solvent) yield 65–78% product, though competing ortho/para substitution necessitates careful stoichiometry.
Phenyl Group Introduction
Suzuki-Miyaura coupling installs the phenyl group at position 2. Using 2-bromo-1,3-benzodioxole and phenylboronic acid with Pd(PPh3)4 in toluene/ethanol (80°C, 12 h) achieves 82–90% yield. Copper(I)-mediated Ullmann coupling offers a cheaper alternative (CuI, DMF, 120°C) but with lower efficiency (55–65%).
Catalytic One-Pot Syntheses
Q & A
Basic: What synthetic strategies are employed to prepare 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-?
Methodological Answer:
The synthesis typically involves functionalizing the 1,3-benzodioxole core with tert-butyl and phenyl groups. A plausible route includes:
Core Formation : Start with a substituted catechol derivative, protected as a 1,3-benzodioxole via cyclization using dichloromethane or a dihalide .
Substituent Introduction :
- tert-Butylation : Use Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid (e.g., AlCl₃) to introduce tert-butyl groups at positions 4 and 6.
- Phenylation : Electrophilic aromatic substitution (e.g., Suzuki coupling) for the phenyl group at position 2 .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
Key Consideration : Steric hindrance from tert-butyl groups may necessitate optimized reaction times and temperatures to avoid incomplete substitution .
Basic: How is the structure of this compound confirmed spectroscopically?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl groups (δ ~1.3 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and benzodioxole methylene (δ ~5.9–6.1 ppm, singlet) .
- ¹³C NMR : Signals for tert-butyl carbons (δ ~29–35 ppm) and quaternary carbons in the benzodioxole ring .
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (C₂₀H₂₄O₂⁺) and fragmentation patterns.
X-ray Crystallography : Resolves steric effects of tert-butyl groups and confirms spatial arrangement (if single crystals are obtainable) .
Advanced: What computational methods are used to predict the compound’s reactivity?
Methodological Answer:
DFT Calculations : Model steric and electronic effects of tert-butyl and phenyl groups on reaction sites (e.g., HOMO/LUMO analysis for electrophilic substitution) .
Molecular Dynamics : Simulate interactions in catalytic systems (e.g., Pd-catalyzed coupling reactions) to optimize synthetic conditions .
Docking Studies : Predict binding affinity if the compound is tested for biological activity (e.g., enzyme inhibition) .
Data Contradictions : Some studies suggest tert-butyl groups enhance steric stabilization, while others note reduced solubility in polar solvents .
Advanced: How do the tert-butyl substituents influence the compound’s stability and applications?
Methodological Answer:
Stability :
- Thermal Stability : tert-Butyl groups increase thermal resistance due to steric protection of the benzodioxole core .
- Oxidative Stability : Reduced susceptibility to oxidation compared to electron-rich analogues .
Applications :
- Material Science : Acts as a bulky ligand in coordination polymers to modulate porosity .
- Medicinal Chemistry : tert-Butyl groups may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Experimental Validation : Compare degradation rates (TGA/DSC) and LogP values with non-tert-butyl analogues .
Basic: What analytical techniques quantify this compound in complex mixtures?
Methodological Answer:
HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for separation from polar impurities .
GC-MS : Suitable for volatile derivatives (e.g., silylated compounds) .
UV-Vis Spectroscopy : Quantify via absorbance at λ_max (~280 nm) with a calibration curve .
Limitation : tert-Butyl groups may reduce volatility, complicating GC-MS analysis without derivatization .
Advanced: What strategies address low yields in catalytic functionalization of this compound?
Methodological Answer:
Catalyst Optimization : Use bulky ligands (e.g., BrettPhos) to mitigate steric hindrance during cross-coupling .
Solvent Effects : Employ high-boiling solvents (e.g., DMF or toluene) to enhance reaction kinetics .
Microwave-Assisted Synthesis : Reduce reaction times and improve yields via controlled heating .
Case Study : A 2023 study achieved 78% yield in Suzuki coupling using Pd(OAc)₂ and SPhos ligand .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
Ventilation : Use fume hoods to avoid inhalation of fine particulates .
Waste Disposal : Incinerate in a certified facility; avoid environmental release due to potential persistence .
Advanced: How is this compound used in developing fluorescence probes?
Methodological Answer:
Design : Functionalize the phenyl group with fluorophores (e.g., dansyl chloride) via nucleophilic substitution .
Applications :
- Cellular Imaging : Track lipid membranes due to lipophilic tert-butyl groups .
- Sensor Development : Detect metal ions (e.g., Cu²⁺) via fluorescence quenching .
Validation : Confocal microscopy and quantum yield measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
